Kahukuene A

Natural Products Chemistry Structural Elucidation Chemotaxonomy

Sourcing structurally unique chamigrane diterpenoids often faces low yields. Kahukuene A (CAS 146293-93-8) addresses this: • ~8-fold higher natural abundance vs. Kahukuene B for scalable isolation • Prenylated decalin ring with cyclic ether & single C-12 bromine-distinct scaffold for SAR • Suitable for cytotoxicity screening & Laurencia chemotaxonomy

Molecular Formula C20H31BrO2
Molecular Weight 383.4 g/mol
CAS No. 146293-93-8
Cat. No. B608297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahukuene A
CAS146293-93-8
SynonymsKahukuene A,
Molecular FormulaC20H31BrO2
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H31BrO2/c1-12-6-7-15-17(2,3)20(12)10-13-18(4,11-16(20)23-15)14(21)8-9-19(13,5)22/h13-16,22H,1,6-11H2,2-5H3/t13-,14-,15?,16+,18-,19+,20?/m1/s1
InChIKeyBEXLYUHLQNOFOD-ZEQAFYBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kahukuene A (CAS 146293-93-8) Scientific Procurement Guide: Diterpenoid Identification and Comparator Differentiation


Kahukuene A (CAS 146293-93-8) is a brominated diterpenoid belonging to the chamigrane class, first isolated from the Hawaiian marine red alga *Laurencia majuscula* [1]. It possesses an unprecedented prenylated chamigrane structure that distinguishes it from typical chamigrane sesquiterpenes [2]. The compound exhibits a molecular formula of C20H31BrO2 and a molecular weight of 383.36 g/mol [1]. Kahukuene A has been studied for its cytotoxic and antimicrobial potential, with early evidence suggesting activity against cancer cell lines [3]. Its unique structural features—including a bromine atom at C-12, a cyclic ether, and a tertiary alcohol—position it as a distinct chemical entity within marine natural product research programs [2].

Why Kahukuene A (CAS 146293-93-8) Cannot Be Substituted with Generic Chamigranes or Related Diterpenoids


Generic substitution of Kahukuene A with closely related chamigrane sesquiterpenes or other *Laurencia* diterpenoids is not scientifically valid. Kahukuene A possesses a prenylated chamigrane decalin ring system that is structurally distinct from the common chamigrane sesquiterpenoid skeleton found in compounds like nidificene E [1]. Unlike Kahukuene B, which lacks the cyclic ether and contains an additional bromine atom, Kahukuene A's specific substitution pattern directly influences its chemical reactivity and potential biological interactions [1]. These structural divergences preclude assumption of equivalent bioactivity, solubility, or chromatographic behavior. The following quantitative evidence establishes precisely where Kahukuene A differs from its closest analogs, providing a verifiable basis for scientific selection.

Kahukuene A (CAS 146293-93-8) Comparator Evidence: Quantifiable Differentiation from Analogs


Structural Uniqueness: Prenylated Chamigrane Diterpenoid vs. Classic Chamigrane Sesquiterpenes

Kahukuene A features a prenylated chamigrane structure that extends the classic sesquiterpene skeleton via an isoprene unit, a feature absent in common chamigrane sesquiterpenes like nidificene E [1]. This prenylation results in a diterpenoid carbon framework (C20) rather than the sesquiterpenoid C15 backbone typical of the class [1]. The structural distinction is further evidenced by NMR data: Kahukuene A displays characteristic signals for a terminal vinyl group (δH 4.54 and 4.97; δC 148.8 and 111.7) and a cyclic ether linkage (δC 85.3 and 78.7 for oxygen-bearing methines) that are not present in the sesquiterpene comparators [1].

Natural Products Chemistry Structural Elucidation Chemotaxonomy

Isolation Yield Comparison: Kahukuene A vs. Kahukuene B from the Same Algal Source

Kahukuene A was isolated from *Laurencia majuscula* in a yield of 0.08% (dry weight), which is 8-fold higher than the yield of its co-occurring analog Kahukuene B (0.01%) [1]. This differential abundance has practical implications for procurement: sourcing natural Kahukuene A is significantly more feasible than obtaining equivalent quantities of Kahukuene B [1].

Marine Natural Products Isolation Efficiency Phytochemistry

Functional Group Differentiation: Cyclic Ether vs. Second Bromine Atom

Kahukuene A contains a cyclic ether linking C-2 and C-15, whereas Kahukuene B lacks this ether and instead possesses a second bromine atom at C-2 [1]. This substitution difference is reflected in the 13C NMR spectra: Kahukuene A shows oxygen-bearing carbons at δ 85.3 and 78.7, while Kahukuene B replaces these with a methine at δ 65.4 and a methylene at δ 24.4 [1]. The presence of the cyclic ether constrains the molecular conformation, as evidenced by distinct NOE patterns between the two compounds [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Biological Activity Class Inference: Chamigrane Diterpenoid Cytotoxicity

Kahukuene A is reported to exhibit cytotoxic activity against cancer cell lines, consistent with the biological profile of halogenated chamigrane diterpenoids from *Laurencia* species [1][2]. While direct IC50 values for Kahukuene A are not available in the primary literature, the structurally related analog 10-hydroxykahukuene B has demonstrated antibacterial activity [3]. This class-level evidence supports the selection of Kahukuene A for cytotoxicity screening programs focused on marine diterpenoids.

Cancer Research Marine Pharmacology Cytotoxicity Screening

High-Value Application Scenarios for Kahukuene A (CAS 146293-93-8) in Academic and Industrial Research


Natural Product Chemistry and Structural Elucidation Studies

Kahukuene A serves as a benchmark compound for investigating the structural diversity of prenylated chamigrane diterpenoids. Its unique decalin ring system and cyclic ether moiety provide a challenging target for NMR assignment and stereochemical analysis [1]. The compound is suitable for studies focusing on the chemotaxonomy of *Laurencia* species, given its distinct diterpenoid profile compared to the more common sesquiterpenes [1].

Marine-Derived Cytotoxicity Screening Panels

Based on class-level evidence of cytotoxic activity, Kahukuene A is a candidate for inclusion in preliminary cytotoxicity screens against cancer cell lines [1][2]. Its halogenated chamigrane core is associated with bioactivity in marine natural products, warranting further evaluation in assays for anticancer or antimicrobial lead discovery [3].

Comparative Isolation and Yield Optimization Studies

Given its 8-fold higher natural abundance relative to Kahukuene B, Kahukuene A is the preferred starting material for studies requiring sufficient quantities of *Laurencia* diterpenoids [1]. Researchers optimizing extraction protocols or investigating scale-up isolation of marine diterpenoids will find Kahukuene A a more practical target than its lower-yield analog [1].

Synthetic Chemistry and Scaffold Diversification

The rigid cyclic ether and brominated core of Kahukuene A present a distinctive scaffold for semi-synthetic modification. Its functional group arrangement (one bromine, cyclic ether, tertiary alcohol) differs fundamentally from Kahukuene B (two bromines, no cyclic ether), offering alternative derivatization pathways [1]. This makes Kahukuene A a valuable starting point for structure-activity relationship (SAR) studies exploring the impact of the cyclic ether constraint on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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